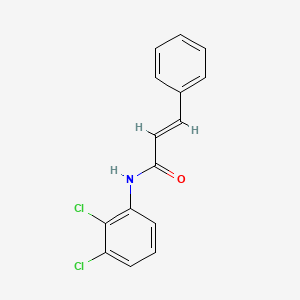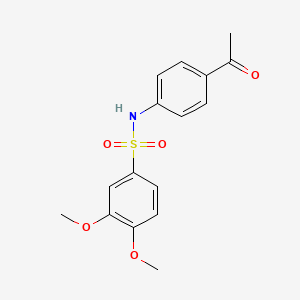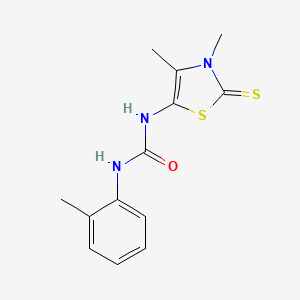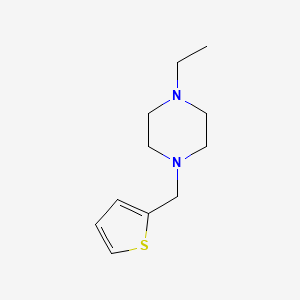
N-(2,3-dichlorophenyl)-3-phenylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dichlorophenyl)-3-phenylacrylamide, commonly referred to as DPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPA is a white crystalline powder that is soluble in organic solvents and exhibits a high degree of stability under various conditions.
Mecanismo De Acción
The mechanism of action of DPA is not fully understood, but studies have suggested that it may act by inhibiting the growth of cancer cells through the induction of apoptosis. DPA has also been shown to interact with metal ions, leading to the formation of stable complexes that can be used for various applications.
Biochemical and Physiological Effects:
DPA has been shown to exhibit low toxicity and high biocompatibility, making it a promising candidate for various biomedical applications. In vitro studies have demonstrated that DPA can induce cell death in cancer cells while sparing normal cells, suggesting a high degree of selectivity. Additionally, DPA has been shown to exhibit good stability under physiological conditions, making it a potential candidate for drug delivery applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DPA is its high stability and low toxicity, making it a viable option for various lab experiments. Additionally, the synthesis of DPA is relatively simple and can be scaled up for large-scale production. However, one limitation of DPA is its limited solubility in aqueous solutions, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of DPA, including the development of new cancer therapies, the optimization of DPA-based fluorescent probes for metal ion detection, and the exploration of DPA as a potential drug delivery vehicle. Additionally, further studies are needed to elucidate the mechanism of action of DPA and to fully understand its potential applications in various fields.
Métodos De Síntesis
The synthesis of DPA involves the reaction between 2,3-dichlorobenzoyl chloride and phenylacrylamide in the presence of a suitable base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of DPA as the final product. The synthesis of DPA has been optimized to yield high purity and high yield, making it a viable option for large-scale production.
Aplicaciones Científicas De Investigación
DPA has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, DPA has been shown to exhibit promising anticancer activity against various cancer cell lines, making it a potential candidate for the development of new cancer therapies. Additionally, DPA has been investigated for its potential use as a fluorescent probe for the detection of metal ions, making it a valuable tool for environmental monitoring.
Propiedades
IUPAC Name |
(E)-N-(2,3-dichlorophenyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO/c16-12-7-4-8-13(15(12)17)18-14(19)10-9-11-5-2-1-3-6-11/h1-10H,(H,18,19)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JULOTFDDYVPWON-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2,3-dichlorophenyl)-3-phenylprop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]piperidin-3-yl}methyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5687441.png)
![N-(3,4-dimethylphenyl)-2-[2-(3-methoxypropyl)-3-oxo-2,8-diazaspiro[4.5]dec-8-yl]acetamide](/img/structure/B5687454.png)
![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenylacetamide](/img/structure/B5687462.png)


![4-[(diisopropylamino)carbonyl]benzoic acid](/img/structure/B5687489.png)



![(3aR*,6aR*)-2-allyl-5-(5-isopropyl-2-methyl-3-furoyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5687530.png)

![N-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]acetamide](/img/structure/B5687549.png)
![6-[(3,3-diphenylpiperidin-1-yl)carbonyl]-2-methyl-4,5-dihydropyridazin-3(2H)-one](/img/structure/B5687553.png)
![5-ethyl-N-{2-[3-(trifluoromethyl)phenyl]ethyl}-1,3,4-oxadiazol-2-amine](/img/structure/B5687557.png)